molecular formula C10H10N2S B182508 4-(4-Methylphenyl)-1,3-thiazol-2-amine CAS No. 2103-91-5

4-(4-Methylphenyl)-1,3-thiazol-2-amine

Cat. No. B182508
CAS RN: 2103-91-5
M. Wt: 190.27 g/mol
InChI Key: ARLHWYFAPHJCJT-UHFFFAOYSA-N
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Patent
US04946855

Procedure details

To a mixture of thiourea (2.18 g, 28.6 mmol) and p-methylacetophenone (1.92 ml, 14.3 mmol) was added dropwise sulfuryl chloride (1.264 ml, 15.74 mmol) and the resulting mixture was stirred at room temperature for 10 minutes (until solidification was complete). The reaction mixture was allowed to react at 105° C. for 3 hours and acetone was added thereto. Then insoluble matters were filtered with suction, treated with 300 ml of water and heated at 80° C. Insoluble solids were removed by filtration. After the filtrate was made alkaline (pH 11) with 1N-KOH under ice-cooling, the deposited solids were filtered with suction, washed with water and recrystallized from methanol-water to afford 1.46 g (yield 54%) of 4-(4-methylphenyl)-2-thiazolamine as pale yellowish crystals, m.p.130° C.
Quantity
2.18 g
Type
reactant
Reaction Step One
Quantity
1.92 mL
Type
reactant
Reaction Step One
Quantity
1.264 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]([NH2:4])=[S:3].[CH3:5][C:6]1[CH:11]=[CH:10][C:9]([C:12](=O)[CH3:13])=[CH:8][CH:7]=1.S(Cl)(Cl)(=O)=O>CC(C)=O>[CH3:5][C:6]1[CH:11]=[CH:10][C:9]([C:12]2[N:1]=[C:2]([NH2:4])[S:3][CH:13]=2)=[CH:8][CH:7]=1

Inputs

Step One
Name
Quantity
2.18 g
Type
reactant
Smiles
NC(=S)N
Name
Quantity
1.92 mL
Type
reactant
Smiles
CC1=CC=C(C=C1)C(C)=O
Step Two
Name
Quantity
1.264 mL
Type
reactant
Smiles
S(=O)(=O)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting mixture was stirred at room temperature for 10 minutes (until solidification was complete)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to react at 105° C. for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
Then insoluble matters were filtered with suction
ADDITION
Type
ADDITION
Details
treated with 300 ml of water
TEMPERATURE
Type
TEMPERATURE
Details
heated at 80° C
CUSTOM
Type
CUSTOM
Details
Insoluble solids were removed by filtration
TEMPERATURE
Type
TEMPERATURE
Details
cooling
FILTRATION
Type
FILTRATION
Details
the deposited solids were filtered with suction
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
recrystallized from methanol-water

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CC1=CC=C(C=C1)C=1N=C(SC1)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.46 g
YIELD: PERCENTYIELD 54%
YIELD: CALCULATEDPERCENTYIELD 53.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.